molecular formula C11H14ClNO2 B1404042 trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1187931-65-2

trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1404042
CAS No.: 1187931-65-2
M. Wt: 227.69 g/mol
InChI Key: CLBXHARXLYHVIZ-BAUSSPIASA-N
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Description

trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .

Biochemical Analysis

Biochemical Properties

Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and transferases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, the compound may inhibit the activity of certain dehydrogenases, thereby affecting the metabolic flux within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, the compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, the compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of key metabolites by modulating the activity of enzymes involved in their synthesis and degradation. For example, it may inhibit the activity of dehydrogenases, leading to an accumulation of specific metabolites and a shift in metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. One common method includes the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various bioactive molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the pyrrolidine ring plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:

Properties

IUPAC Name

(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBXHARXLYHVIZ-BAUSSPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-65-2
Record name 3-Pyrrolidinecarboxylic acid, 2-phenyl-, hydrochloride (1:1), (2R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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